Methyl heptadec-12-enoate Methyl heptadec-12-enoate
Brand Name: Vulcanchem
CAS No.: 62472-87-1
VCID: VC19451239
InChI: InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h6-7H,3-5,8-17H2,1-2H3
SMILES:
Molecular Formula: C18H34O2
Molecular Weight: 282.5 g/mol

Methyl heptadec-12-enoate

CAS No.: 62472-87-1

Cat. No.: VC19451239

Molecular Formula: C18H34O2

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl heptadec-12-enoate - 62472-87-1

Specification

CAS No. 62472-87-1
Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
IUPAC Name methyl heptadec-12-enoate
Standard InChI InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h6-7H,3-5,8-17H2,1-2H3
Standard InChI Key FFHPKVRSFGTRNQ-UHFFFAOYSA-N
Canonical SMILES CCCCC=CCCCCCCCCCCC(=O)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Methyl heptadec-12-enoate (IUPAC name: methyl (12Z)-heptadec-12-enoate) is an unsaturated ester derived from heptadec-12-enoic acid. Its molecular formula is C₁₈H₃₄O₂, with a molecular weight of 282.46 g/mol . The compound’s structure consists of a 17-carbon aliphatic chain featuring a cis-configured double bond between carbons 12 and 13, terminated by a methyl ester group. This configuration distinguishes it from saturated analogs like methyl heptadecanoate (C₁₈H₃₆O₂, MW 284.48 g/mol) , where the absence of double bonds increases molecular weight marginally.

Table 1: Comparative Molecular Properties of Heptadecanoate Esters

PropertyMethyl Heptadec-12-enoateMethyl Heptadecanoate (Z)-Methyl Heptadec-9-enoate
Molecular FormulaC₁₈H₃₄O₂C₁₈H₃₆O₂C₁₈H₃₄O₂
Molecular Weight (g/mol)282.46284.48282.46
Double Bond Position12N/A9
CAS Registry NumberNot assigned1731-92-614101-91-8

The absence of a registered CAS number for methyl heptadec-12-enoate underscores its niche status in chemical research compared to its 9-enoate and saturated counterparts.

Spectroscopic Signatures

While direct spectral data for methyl heptadec-12-enoate are unavailable, inferences can be drawn from related FAMEs. For instance:

  • Infrared (IR) Spectroscopy: Expected peaks include a strong carbonyl stretch at ~1740 cm⁻¹ (ester C=O) and C-H bending vibrations of the cis double bond at ~725 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A triplet at δ 0.88–0.92 ppm (terminal CH₃), a singlet at δ 3.60 ppm (ester OCH₃), and olefinic protons at δ 5.30–5.45 ppm (HC=CH) .

    • ¹³C NMR: Key signals include δ 170–175 ppm (ester carbonyl), δ 130–132 ppm (olefinic carbons), and δ 51–52 ppm (methoxy group) .

  • Mass Spectrometry (MS): Fragmentation patterns would likely exhibit a base peak at m/z 74 (characteristic of FAMEs) and molecular ion peaks at m/z 282 .

Synthesis and Production Pathways

Esterification of Heptadec-12-enoic Acid

The most straightforward synthesis involves the acid-catalyzed esterification of heptadec-12-enoic acid with methanol:

Heptadec-12-enoic acid+CH₃OHH⁺Methyl heptadec-12-enoate+H₂O\text{Heptadec-12-enoic acid} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl heptadec-12-enoate} + \text{H₂O}

This method mirrors the production of methyl heptadecanoate, where sulfuric acid or p-toluenesulfonic acid catalyzes the reaction at 60–80°C . Challenges include minimizing isomerization of the double bond during reflux.

Metathesis and Olefin Modification

Olefin metathesis offers an alternative route for introducing the double bond at position 12. For example, cross-metathesis between shorter-chain unsaturated esters (e.g., methyl oleate) and functionalized alkenes could yield the desired product. Such methods are noted in patent literature for synthesizing structurally complex esters .

Physicochemical Properties

Thermal Behavior

The presence of a cis double bond at position 12 reduces melting and boiling points compared to saturated analogs. For reference:

  • Methyl heptadecanoate melts at 40–42°C .

  • (Z)-Methyl heptadec-9-enoate has a lower melting point of <25°C .
    Extrapolating this trend, methyl heptadec-12-enoate likely remains liquid at room temperature, with a boiling point near 320–330°C under reduced pressure.

Solubility and Reactivity

The compound is insoluble in water but miscible with nonpolar solvents (e.g., hexane, chloroform). The ester group renders it susceptible to hydrolysis under acidic or basic conditions:

Methyl heptadec-12-enoate+NaOHHeptadec-12-enoate salt+CH₃OH\text{Methyl heptadec-12-enoate} + \text{NaOH} \rightarrow \text{Heptadec-12-enoate salt} + \text{CH₃OH}

Hydrogenation would yield methyl heptadecanoate, while ozonolysis could cleave the double bond to produce shorter-chain aldehydes.

Applications and Industrial Relevance

Surfactants and Lubricants

The amphiphilic nature of methyl heptadec-12-enoate makes it a candidate for bio-based surfactants. Its unsaturated chain improves cold-flow properties in lubricants compared to saturated esters .

IndustryApplicationRationale
CosmeticsEmollient in skincare productsHigh lipid compatibility and low irritation potential
PolymersPlasticizer for PVCEnhances flexibility without volatilization
AgricultureAdjuvant in pesticide formulationsImproves adhesion and penetration of active ingredients

Analytical and Regulatory Considerations

Quality Control Metrics

Purity assessment typically employs gas chromatography (GC) with flame ionization detection. Column specifications (e.g., 30 m × 0.25 mm ID, 0.25 μm film thickness) optimize separation of geometric isomers .

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic systems to control double bond geometry.

  • Biological Activity Screening: Investigating antimicrobial or anti-inflammatory properties.

  • Environmental Impact Studies: Assessing biodegradability in aquatic systems.

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